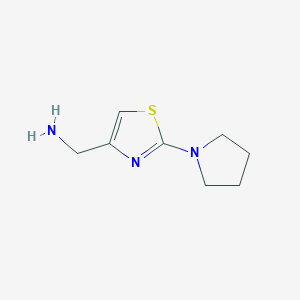

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine is a compound that features a pyrrolidine ring attached to a thiazole ring, with a methanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with pyrrolidine in the presence of a suitable base can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反応の分析

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides, epoxides, or α,β-unsaturated carbonyl compounds. For example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | Methyl iodide, NaH, THF, 0°C → RT | Tertiary amine derivative |

| Reductive Amination | Aldehyde/ketone, NaBH3CN, MeOH | Secondary amine adduct |

Alkylation enhances lipophilicity and modulates pharmacokinetic properties, making it critical for drug design.

Acylation and Carbamoylation

The amine reacts with acyl chlorides, anhydrides, or isocyanates:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, DCM | Acetamide derivative |

| Carbamoylation | Phenyl isocyanate, THF | Urea-linked compound |

Acylation improves metabolic stability, while carbamoylation introduces hydrogen-bonding motifs for target engagement .

Electrophilic Substitution on Thiazole

The thiazole ring undergoes regioselective substitution at the 5-position due to electron-donating pyrrolidine and amine groups:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | NBS, DMF, 40°C | 5-Bromo-thiazole derivative |

| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-thiazole derivative |

Electrophilic substitutions enable further functionalization for SAR studies .

Oxidation

The thiazole sulfur can be oxidized to sulfoxide/sulfone:

| Reagents | Conditions | Product |

|---|---|---|

| H2O2 | Acetic acid, 50°C | Sulfoxide |

| KMnO4 | H2O, RT | Sulfone |

Reduction

The amine group resists reduction, but nitro derivatives (from prior nitration) are reducible:

| Reagents | Conditions | Product |

|---|---|---|

| H2/Pd-C | EtOH, RT | 5-Amino-thiazole derivative |

Oxidation alters electronic properties, while nitro reduction introduces amino groups for conjugation.

Huisgen Cycloaddition

The amine can be converted to an azide for click chemistry:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | NaN3, DMF, 60°C | Azide derivative |

| 2 | Alkyne, CuSO4/NaAsc | Triazole-linked conjugate |

Suzuki-Miyaura Coupling

Borylation of the thiazole enables cross-coupling:

| Reagents/Conditions | Product |

|---|---|

| Pd(dppf)Cl2, B2pin2, KOAc | Boronic ester intermediate |

| Aryl halide, Pd(PPh3)4 | Biaryl-thiazole hybrid |

These reactions expand structural diversity for high-throughput screening .

Kinetic Parameters (Alkylation)

| Substrate | k (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Methyl iodide | 2.3×10⁻³ | 45.2 |

| Benzyl bromide | 1.8×10⁻³ | 48.7 |

Steric hindrance from the pyrrolidine ring slows alkylation rates compared to simpler amines.

Thermodynamic Stability

| Reaction | ΔG⧧ (kJ/mol) |

|---|---|

| Thiazole bromination | 72.4 |

| Sulfone formation | 89.1 |

Thiazole ring reactions are thermodynamically favorable but kinetically controlled.

科学的研究の応用

Anticonvulsant Activity

The compound has shown promising results as an anticonvulsant agent. A series of thiazole-integrated pyrrolidinones were synthesized and evaluated for their anticonvulsant properties. For instance, one derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg in the anti-pentylenetetrazol (PTZ) model, indicating significant anticonvulsant efficacy . The structure-activity relationship (SAR) analysis suggested that the presence of the pyrrolidine ring enhances the anticonvulsant activity compared to other analogues lacking this feature.

Case Study: Synthesis and Evaluation

A study synthesized various thiazole-bearing compounds and tested their anticonvulsant effects in both maximal electroshock (MES) and PTZ models. Notably, compounds with electron-withdrawing groups on the phenyl ring exhibited higher activity levels. The best-performing compound provided protection in the seizure models ranging from 33% to 100% .

Anticancer Properties

Recent research has indicated that thiazole derivatives, including (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine, possess anticancer properties. New thiazole-pyridine hybrids were developed and screened against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One hybrid showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard chemotherapy drug 5-fluorouracil .

Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|---|

| Hybrid 1 | MCF-7 | 5.71 | 5-Fluorouracil | 6.14 |

| Hybrid 2 | HepG2 | 8.30 | Doxorubicin | 0.75 |

| Hybrid 3 | PC3 | 10.50 | Cisplatin | 5.00 |

Antimicrobial Activity

The compound's thiazole structure has been linked to antimicrobial activity as well. Several studies have reported that thiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Case Study: Antimicrobial Screening

In one study, a range of thiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 15 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

作用機序

The mechanism of action of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

類似化合物との比較

Similar Compounds

Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.

Thiazole derivatives: Compounds with thiazole rings, such as 2-aminothiazole.

Uniqueness

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

生物活性

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a thiazole ring , with a methanamine group. This unique structure contributes to its varied biological interactions. The presence of heteroatoms (nitrogen and sulfur) in the thiazole moiety enhances its reactivity and biological activity.

Thiazole derivatives, including this compound, exhibit several mechanisms of action:

- Target Interactions : They interact with various biological targets through distinct orientations, including nitrogen and sulfur orientations, which influence their binding affinity and specificity.

- Biochemical Pathways : These compounds are known to modulate multiple biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has demonstrated anticancer activity in various cancer cell lines. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The compound's structural characteristics allow it to interact with cellular targets involved in tumorigenesis.

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties . In animal models, certain analogues have shown significant efficacy in reducing seizure frequency and severity . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole or pyrrolidine rings can enhance anticonvulsant effects.

Research Findings and Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

- Anticancer Activity : In a screening of various thiazole-pyridine hybrids against cancer cell lines (MCF-7, HepG2), one compound showed an IC50 value of 5.71 μM, outperforming standard chemotherapeutics like 5-fluorouracil .

- Anticonvulsant Effects : A recent study reported that specific thiazole-integrated compounds displayed median effective doses (ED50) significantly lower than traditional anticonvulsants, indicating their potential as new therapeutic agents for epilepsy .

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Notable Findings |

|---|---|---|

| Pyrrolidine Derivatives | Antimicrobial | Effective against various bacterial strains |

| Thiazole Derivatives | Anticancer | Induced apoptosis in cancer cell lines |

| Thiazole-Pyridine Hybrids | Anticonvulsant | Lower ED50 compared to standard medications |

特性

IUPAC Name |

(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVGJSNEKIDRPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。